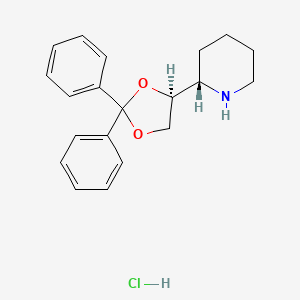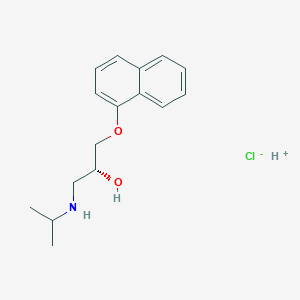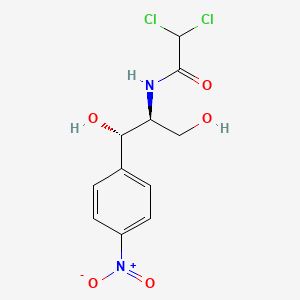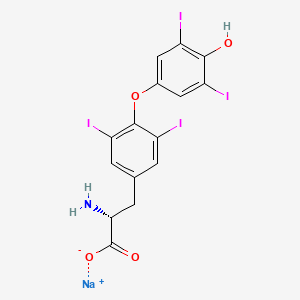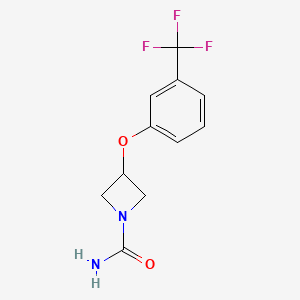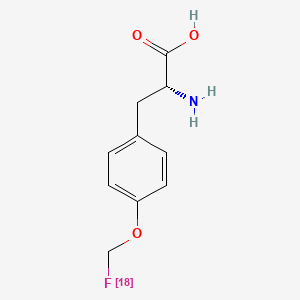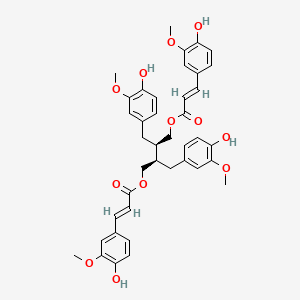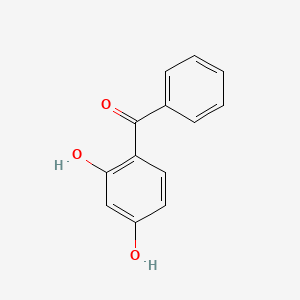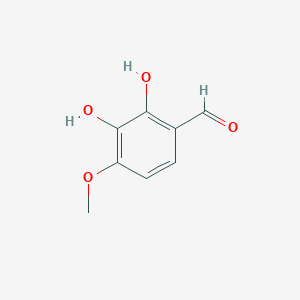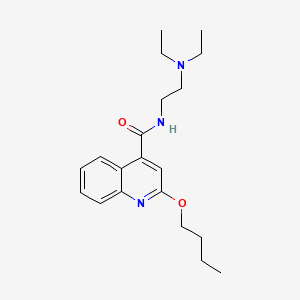
Dibucaine
Vue d'ensemble
Description
La cinchocaïne, également connue sous le nom de dibucaïne, est un anesthésique local amide. C'est l'un des anesthésiques locaux à longue durée d'action les plus puissants et les plus toxiques. La cinchocaïne est principalement utilisée pour l'anesthésie rachidienne et topique . Elle est vendue sous divers noms de marque, notamment Cincain, Nupercainal, Nupercaine et Sovcaine .
Mécanisme D'action
Target of Action
Dibucaine, also known as cinchocaine, is an amide-type local anesthetic . Its primary targets are the sodium channels in nerve cells . These channels play a crucial role in the initiation and conduction of nerve impulses .
Mode of Action
This compound works by blocking these sodium channels in nerve cells . This action prevents the initiation and transmission of nerve impulses, leading to a numbing effect . By inhibiting sodium ion flow, this compound effectively stops the sensation of pain in the targeted area .
Biochemical Pathways
This compound has been found to inhibit the activation of a cytoplasmic, calcium-independent, phospholipase A2 (iPLA2), resulting in a significant inhibition of intracellular, membrane-bound compartments fusion along the endocytic and secretory pathways . This inhibition affects the cell’s capacity to internalize and/or secrete molecules .
Pharmacokinetics
Like other local anesthetics, it is likely to be extensively metabolized in the liver and excreted in the urine and feces . The bioavailability of this compound would be influenced by factors such as the route of administration and the patient’s metabolic rate.
Result of Action
The result of this compound’s action is a temporary relief of pain and itching associated with minor burns, sunburn, minor cuts or scrapes, insect bites, or minor skin irritations . It is also used to relieve rectal pain and itching caused by hemorrhoids . The blocking of nerve impulses leads to a numbing effect in the area where this compound is applied .
Applications De Recherche Scientifique
Cinchocaine has several scientific research applications, including :
Analyse Biochimique
Biochemical Properties
Dibucaine plays a significant role in biochemical reactions. It interacts with enzymes such as Butyrylcholinesterase (BChE) and Pseudocholinesterase (PChE) . The interaction with these enzymes is critical for its function as an anesthetic. This compound inhibits these enzymes, affecting the metabolism of certain drugs and substances in the body .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways and cellular metabolism. Its primary effect is the inhibition of BChE and PChE enzymes, which leads to prolonged muscle paralysis . This effect is critical in its role as a local anesthetic.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically BChE and PChE enzymes . By inhibiting these enzymes, this compound impacts the metabolism of certain drugs, leading to its anesthetic effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses can lead to prolonged muscle paralysis due to the inhibition of BChE and PChE enzymes
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of certain drugs and substances. It interacts with BChE and PChE enzymes, affecting the metabolism of drugs like succinylcholine .
Méthodes De Préparation
La cinchocaïne peut être synthétisée par un processus en plusieurs étapes impliquant les étapes suivantes :
Formation de la 2-chloro-N-[2-(diéthylamino)éthyl]-4-quinoléinecarboxamide : L'acide quinoléine carboxylique est mis en réaction avec le chlorure de thionyle dans le toluène pour former le chlorure d'acide correspondant. Ce composé intermédiaire est ensuite mis en réaction avec la N,N-diéthylamine pour former la 2-chloro-N-[2-(diéthylamino)éthyl]-4-quinoléinecarboxamide.
Formation de la cinchocaïne : Le composé intermédiaire est ensuite mis en réaction avec le n-butanol et le n-butoxyde de sodium sous reflux pour former la cinchocaïne.
Formation du chlorhydrate de cinchocaïne : La cinchocaïne est ensuite convertie en son sel chlorhydrate en la faisant réagir avec l'acide chlorhydrique dans un solvant approprié.
Analyse Des Réactions Chimiques
La cinchocaïne subit diverses réactions chimiques, notamment :
Oxydation : La cinchocaïne peut être oxydée dans des conditions spécifiques pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle quinoléine.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle quinoléine, conduisant à la formation de divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle, la N,N-diéthylamine, le n-butanol et le n-butoxyde de sodium . Les principaux produits formés par ces réactions sont des dérivés de la quinoléine et le chlorhydrate de cinchocaïne .
Applications de recherche scientifique
La cinchocaïne a plusieurs applications de recherche scientifique, notamment :
Médecine : La cinchocaïne est utilisée comme anesthésique local pour l'anesthésie rachidienne et topique.
Mécanisme d'action
La cinchocaïne exerce ses effets en bloquant la voie des signaux de douleur le long des nerfs. Elle inhibe la conduction des impulsions nerveuses en diminuant la perméabilité de la membrane cellulaire nerveuse aux ions sodium . Cela empêche l'accumulation et la transmission des signaux électriques le long des fibres nerveuses jusqu'au cerveau . Les effets de la cinchocaïne sont réversibles, et la fonction nerveuse normale est rétablie une fois que le médicament est métabolisé et éliminé de l'organisme .
Comparaison Avec Des Composés Similaires
La cinchocaïne est similaire à d'autres anesthésiques locaux, tels que la benzocaïne, la lidocaïne et la procaïne . Elle est unique en termes de puissance et de durée d'action. La cinchocaïne est l'un des anesthésiques locaux les plus puissants et à longue durée d'action, ce qui la rend appropriée pour des applications médicales spécifiques où une anesthésie prolongée est nécessaire . D'autres composés similaires comprennent :
Benzocaïne : Utilisée pour le soulagement temporaire de la douleur et des démangeaisons.
Lidocaïne : Communément utilisée pour l'anesthésie locale lors de petites interventions chirurgicales.
Procaïne : Utilisée pour l'anesthésie d'infiltration et l'anesthésie par blocage nerveux.
Les propriétés uniques de la cinchocaïne en font un composé précieux à la fois en médecine et en recherche.
Propriétés
IUPAC Name |
2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQVTATUTYEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045271 | |
| Record name | Dibucaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dibucaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L | |
| Record name | SID855529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Cinchocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBUCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibucaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions through sodium channel inhibition. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade., ... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA IONS THAT IS NORMALLY PRODUCED BY A SLIGHT DEPOLARIZATION ... /LOCAL ANESTHETICS/, AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THE THRESHOLD FOR ELECTRICAL EXCITABILITY GRADUALLY INCREASES, THE RATE OF RISE OF THE ACTION POTENTIAL DECLINES, IMPULSE CONDUCTION SLOWS, & THE SAFETY FACTOR FOR CONDUCTION DECREASES; THESE FACTORS DECREASE PROBABILITY OF PROPAGATION OF THE ACTION POTENTIAL, AND NERVE CONDUCTION FAILS. /LOCAL ANESTHETICS/, ... CAN BLOCK K ION CHANNELS. ... BLOCKADE OF CONDUCTION IS NOT ACCOMPANIED BY ANY LARGE OR CONSISTENT CHANGE IN RESTING MEMBRANE DUE TO BLOCK OF K ION CHANNELS. /LOCAL ANESTHETICS/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN THEIR CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... ACT ON ANY PART OF NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/ | |
| Record name | Cinchocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBUCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or almost colorless powder | |
CAS No. |
85-79-0 | |
| Record name | Dibucaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibucaine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dibucaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibucaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6JW2TJG99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBUCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibucaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt) | |
| Record name | Cinchocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBUCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibucaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dibucaine primarily targets sodium channels, inhibiting their function and thereby blocking nerve impulse transmission. [] This inhibition is concentration-dependent, with higher concentrations leading to more potent blockade. []
A: Yes, research suggests that this compound can also interact with potassium channels [] and calcium channels, [] although its effects on sodium channels are considered primary for its anesthetic action.
A: this compound is an amphiphilic molecule, meaning it possesses both hydrophilic and hydrophobic regions. This allows it to interact with cell membranes, potentially altering their fluidity and affecting the function of embedded proteins like ion channels. [, , , ]
A: Research indicates that this compound can influence intracellular signaling cascades, particularly the mitogen-activated protein (MAP) kinase pathway. [] This pathway plays a crucial role in various cellular processes, including synaptic plasticity and gene expression.
A: Studies have shown that this compound can trigger apoptosis in certain cell types, including platelets. [] This effect is thought to be linked to its ability to activate calpain, a calcium-dependent protease. []
A: this compound has a molecular formula of C20H29N3O2 and a molecular weight of 343.46 g/mol. []
A: this compound consists of a quinoline ring system, an amide linkage, and a tertiary amine group. These structural elements contribute to its physicochemical properties and biological activity. [, , ]
A: this compound can undergo degradation under high-pressure steam sterilization, leading to the formation of impurities like 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamine (debutyl-dibucaine). []
A: Yes, research has shown that optimizing sterilization conditions, particularly time and temperature, can minimize this compound degradation and maintain the purity of its injectable solutions. []
ANone: this compound is not typically recognized for having catalytic properties or applications. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.
ANone: While specific computational studies on this compound were not identified in the provided abstracts, computational approaches like molecular docking and molecular dynamics simulations could be employed to investigate its interactions with target proteins and membranes at a molecular level.
A: The presence of the butyl chain in this compound's structure contributes to its increased potency compared to other local anesthetics lacking this feature. [, ] Modifications to this chain could potentially impact its anesthetic activity.
A: this compound's stability and activity are influenced by pH. Its degradation during sterilization is affected by pH conditions, and its membrane interactions and anesthetic effects are also modulated by pH changes. [, ]
A: this compound is typically formulated as the hydrochloride salt for clinical use. This formulation enhances its water solubility, making it suitable for parenteral administration. []
ANone: this compound is a potent pharmaceutical agent and its handling, storage, and disposal are subject to regulations governing pharmaceuticals and hazardous substances. Specific regulations may vary based on location and intended use.
A: this compound is primarily metabolized in the liver, with several metabolites detected in the urine of patients who have received the drug. [] The major metabolites include M-4, M-8, and M-10. []
A: this compound and its metabolites are primarily excreted in the urine. []
A: Yes, this compound has been investigated in animal models, particularly for its potential to mitigate the effects of spreading depolarization in stroke models. [] Results suggest that this compound may offer neuroprotective effects by reducing spreading depolarization-induced dendritic injury. []
A: While this compound itself is not hydrolyzed by plasma cholinesterase (as it is an amide), it can inhibit the enzyme's activity. [] This inhibition is utilized in the this compound number test to identify individuals with atypical forms of plasma cholinesterase. [, ]
A: While this compound is primarily known for its local anesthetic properties, its interactions with various cellular processes suggest potential applications beyond anesthesia. For example, its ability to modulate ion channels and intracellular signaling pathways warrants further investigation for potential therapeutic benefits in other areas, such as neuroprotection. []
A: this compound, particularly at high concentrations, can exhibit neurotoxic effects. [, ] Studies using isolated nerve preparations have shown that this compound can suppress nerve conduction in a dose-dependent manner, with irreversible damage observed at higher concentrations. []
A: Case reports have documented the development of cauda equina syndrome following spinal anesthesia with this compound. [] While the exact mechanism remains unclear, potential factors include direct neurotoxicity from high this compound concentrations or maldistribution within the subarachnoid space. []
A: this compound has been reported to cause photoallergic reactions in some individuals. [] The photosensitivity appears to be triggered by long-wave ultraviolet (UVA) radiation, which this compound can absorb. [] This highlights the importance of considering potential photosensitivity risks when using this compound.
A: this compound's delivery can be influenced by its formulation and route of administration. For example, its formulation as the hydrochloride salt enhances its water solubility, making it suitable for injections. [] Additionally, the use of drug delivery systems, such as liposomes or nanoparticles, could potentially improve its targeting to specific tissues and reduce systemic side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


